3-(4-Bromophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-(4-Bromophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a bromophenyl group, a methoxyphenyl group, and a pyrazole ring with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-bromobenzaldehyde with 2-methoxyphenylhydrazine in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization to form the pyrazole ring, followed by oxidation to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: 3-(4-Bromophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(4-Bromophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromophenyl and methoxyphenyl groups can influence the compound’s binding affinity and selectivity towards its targets. Additionally, the aldehyde group can participate in covalent interactions with nucleophilic residues in proteins, leading to the formation of stable adducts.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
- 3-(4-Fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
- 3-(4-Methylphenyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Uniqueness
3-(4-Bromophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the bromine atom in the bromophenyl group. This bromine atom can participate in halogen bonding interactions, which can enhance the compound’s binding affinity and specificity towards its molecular targets. Additionally, the combination of the bromophenyl and methoxyphenyl groups provides a distinct electronic and steric environment that can influence the compound’s reactivity and biological activity.
Properties
Molecular Formula |
C17H13BrN2O2 |
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Molecular Weight |
357.2 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1-(2-methoxyphenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C17H13BrN2O2/c1-22-16-5-3-2-4-15(16)20-10-13(11-21)17(19-20)12-6-8-14(18)9-7-12/h2-11H,1H3 |
InChI Key |
RXAKANTXEWBOAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C(=N2)C3=CC=C(C=C3)Br)C=O |
Origin of Product |
United States |
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